9-cis,13-cis-Retinol 15-Acetate 9-cis,13-cis-Retinol 15-Acetate
Brand Name: Vulcanchem
CAS No.: 29444-27-7
VCID: VC20805111
InChI: InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9-,18-14-
SMILES: CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C
Molecular Formula: C22H32O2
Molecular Weight: 328.5 g/mol

9-cis,13-cis-Retinol 15-Acetate

CAS No.: 29444-27-7

Cat. No.: VC20805111

Molecular Formula: C22H32O2

Molecular Weight: 328.5 g/mol

* For research use only. Not for human or veterinary use.

9-cis,13-cis-Retinol 15-Acetate - 29444-27-7

Specification

CAS No. 29444-27-7
Molecular Formula C22H32O2
Molecular Weight 328.5 g/mol
IUPAC Name [(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate
Standard InChI InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9-,18-14-
Standard InChI Key QGNJRVVDBSJHIZ-VEKRBDQFSA-N
Isomeric SMILES CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C/COC(=O)C)\C)/C
SMILES CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C
Canonical SMILES CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator